molecular formula C19H36O3 B14612547 Cyclopropylmethyl (tridecyloxy)acetate CAS No. 60128-21-4

Cyclopropylmethyl (tridecyloxy)acetate

Cat. No.: B14612547
CAS No.: 60128-21-4
M. Wt: 312.5 g/mol
InChI Key: LJDRFYIEWFHEMB-UHFFFAOYSA-N
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Description

Cyclopropylmethyl (tridecyloxy)acetate is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl (tridecyloxy)acetate typically involves the reaction of cyclopropylmethyl bromide with tridecyloxyacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl (tridecyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropylmethyl derivatives.

Scientific Research Applications

Cyclopropylmethyl (tridecyloxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl (tridecyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropylmethyl (tridecyloxy)acetate can be compared with other similar compounds, such as:

    Cyclopropylmethyl acetate: Lacks the tridecyloxy group, making it less hydrophobic.

    Tridecyloxyacetic acid: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.

    Cyclopropylmethyl (dodecyloxy)acetate: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.

Properties

CAS No.

60128-21-4

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

cyclopropylmethyl 2-tridecoxyacetate

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17-19(20)22-16-18-13-14-18/h18H,2-17H2,1H3

InChI Key

LJDRFYIEWFHEMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCC(=O)OCC1CC1

Origin of Product

United States

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